Potent and Isoform-Selective Inhibition of Human Carboxylesterase 1 (CES1)
1-(3-Butoxyphenyl)ethanone demonstrates a potent and highly selective inhibition of human carboxylesterase 1 (CES1) over CES2. Its IC50 against human CES1 is 2.90 nM, which is significantly more potent than its activity against the human CES2 isoform (IC50 = 72 nM) [1]. This indicates an approximately 25-fold selectivity for CES1 over CES2 under the assayed conditions. This level of selectivity is a critical differentiator, as many known CES inhibitors lack this isoform specificity, which is crucial for understanding drug metabolism and potential drug-drug interactions.
| Evidence Dimension | Inhibition Potency (IC50) on Human CES1 vs. CES2 |
|---|---|
| Target Compound Data | IC50 = 2.90 nM (CES1) and IC50 = 72 nM (CES2) |
| Comparator Or Baseline | CES2 (human cocaine esterase) |
| Quantified Difference | ~25-fold greater potency for CES1 (2.90 nM vs. 72 nM) |
| Conditions | Inhibition of human recombinant CES1 expressed in baculovirus infected BTI insect cells using 4-NPA as substrate by spectrophotometric analysis; Inhibition of human recombinant CES2 expressed in mouse NSO cells using 4-NPA as substrate by spectrophotometric analysis. |
Why This Matters
This high isoform selectivity is essential for researchers developing CES1-specific inhibitors or studying the role of CES1 in drug metabolism, providing a tool to deconvolute the contributions of CES1 versus CES2.
- [1] BindingDB. Entry BDBM50570550, CHEMBL4849361. Data for inhibition of human CES1 and human CES2 (cocaine esterase). View Source
